molecular formula C11H14BrNO B1269690 3-Bromo-N-isobutylbenzamide CAS No. 333345-92-9

3-Bromo-N-isobutylbenzamide

Cat. No.: B1269690
CAS No.: 333345-92-9
M. Wt: 256.14 g/mol
InChI Key: GHVOBCARUCCRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Benzamide (B126) Derivatives in Chemical Sciences

Benzamide derivatives are a class of organic compounds that have garnered significant attention in the chemical sciences, particularly in medicinal chemistry and organic synthesis. researchgate.net These compounds are characterized by a benzene (B151609) ring attached to an amide functional group. The versatility of the benzamide scaffold allows for a wide range of chemical modifications, leading to a diverse array of molecules with varied physicochemical properties and biological activities. ontosight.ai

In the realm of medicinal chemistry, benzamide derivatives are recognized for their potential as therapeutic agents, exhibiting properties such as anti-inflammatory, antibacterial, and anticancer activities. ontosight.ai For instance, certain benzamide derivatives have been investigated for their ability to inhibit the growth of cancer cells by targeting specific molecular pathways. ontosight.ainih.gov Their structural framework serves as a crucial building block in the design and synthesis of new pharmaceutical agents. researchgate.net The ability to introduce various substituents onto the benzene ring and the amide nitrogen allows for the fine-tuning of a compound's properties, such as its solubility, lipophilicity, and interaction with biological targets. ontosight.ai

Overview of 3-Bromo-N-isobutylbenzamide as a Research Compound and Intermediate

This compound is a specific benzamide derivative that has emerged as a valuable compound in academic research. Its structure features a bromine atom at the meta-position (position 3) of the benzene ring and an isobutyl group attached to the amide nitrogen. This particular arrangement of substituents makes it a useful intermediate in organic synthesis. The bromine atom, for example, can be replaced through various nucleophilic substitution reactions, allowing for the introduction of other functional groups and the creation of more complex molecules. smolecule.com

This compound is primarily utilized in laboratory settings for research purposes, aiding chemists in understanding the behavior of benzamide derivatives and exploring their potential applications. lookchem.com Its role as a chemical intermediate is significant in the synthesis of other organic compounds, where its unique structure facilitates various chemical transformations. lookchem.com

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 333345-92-9
Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
Boiling Point 348.4°C at 760 mmHg
Appearance Typically a white to off-white solid

Note: The data in this table is compiled from various sources. evitachem.com

Scope and Objectives of Academic Research on this compound

Academic research on this compound primarily focuses on its utility as a building block in the synthesis of novel compounds. The objectives of such research are often centered around the following areas:

Development of Novel Synthetic Methodologies: Researchers explore new and efficient ways to synthesize this compound and its derivatives. This includes optimizing reaction conditions and exploring different catalytic systems.

Exploration of Chemical Reactivity: Studies are conducted to investigate the reactivity of the compound, particularly focusing on transformations involving the bromine substituent and the amide functionality. This knowledge is crucial for its application in multi-step syntheses.

Synthesis of Biologically Active Molecules: A significant objective is to use this compound as a starting material or intermediate for the synthesis of new molecules with potential therapeutic applications. For example, it has been used in the creation of sulfamoyl benzamide derivatives. google.com

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of related compounds derived from this compound, researchers can investigate how structural modifications influence their biological activity. This is a fundamental aspect of drug discovery and development. nih.gov

The research is exclusively intended for laboratory and academic exploration and not for human or veterinary therapeutic use. smolecule.comscbt.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8(2)7-13-11(14)9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVOBCARUCCRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355014
Record name 3-Bromo-N-isobutylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333345-92-9
Record name 3-Bromo-N-isobutylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 Bromo N Isobutylbenzamide

Established Synthetic Pathways for 3-Bromo-N-isobutylbenzamide

The creation of this compound fundamentally relies on the formation of a stable amide bond between a 3-brominated benzene (B151609) derivative and isobutylamine (B53898). Concurrently, the strategic introduction of the bromine atom at the meta position of the benzamide (B126) scaffold is a key consideration.

Amide Bond Formation Strategies

The primary and most direct method for synthesizing this compound involves the reaction between a 3-bromobenzoic acid derivative and isobutylamine. This transformation can be achieved through several reliable methods, including the Schotten-Baumann reaction and the use of peptide coupling reagents.

The Schotten-Baumann reaction offers a classic and effective approach. testbook.com This method typically involves the use of an acyl chloride, such as 3-bromobenzoyl chloride, which reacts with isobutylamine in a biphasic system. testbook.combyjus.com An aqueous base, commonly sodium hydroxide, is used to neutralize the hydrochloric acid generated during the reaction, which prevents the protonation of the amine and drives the reaction toward the formation of the amide product. testbook.combyjus.com

Alternatively, peptide coupling reagents are widely employed for their efficiency and mild reaction conditions, particularly when starting from 3-bromobenzoic acid. bachem.com Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or phosphonium- and aminium-based reagents like BOP, PyBOP, and HATU facilitate the amide bond formation by activating the carboxylic acid. bachem.comnih.govacs.org These reactions are often carried out in a suitable organic solvent, and a base like N,N-diisopropylethylamine (DIPEA) may be required. bachem.com

Amide Synthesis Method Starting Materials Key Reagents General Conditions
Schotten-Baumann Reaction 3-Bromobenzoyl chloride, IsobutylamineAqueous NaOH or PyridineBiphasic solvent system (e.g., water/dichloromethane), often at low temperatures (0-5°C). testbook.combyjus.com
Peptide Coupling 3-Bromobenzoic acid, IsobutylamineCDI, HATU, PyBOP, etc.Anhydrous organic solvent (e.g., DMF, THF), often at room temperature. bachem.comnih.gov

Regioselective Bromination Approaches for Benzamide Scaffolds

While the synthesis of this compound is most commonly achieved by starting with an already brominated precursor like 3-bromobenzoic acid, another theoretical approach is the direct bromination of N-isobutylbenzamide. Achieving meta-bromination requires careful consideration of the directing effects of the N-isobutylamido group. The amide group is an ortho-, para-director; therefore, direct electrophilic bromination would likely yield a mixture of ortho- and para-isomers, making the meta-isomer difficult to isolate. smolecule.com

To achieve regioselective meta-bromination, more advanced synthetic strategies would be necessary, potentially involving directing groups or multi-step sequences that are less direct than using a 3-brominated starting material. For instance, in related systems, regioselective bromination has been achieved through specific reaction conditions and reagents. nih.gov However, for the specific synthesis of the 3-bromo isomer, starting with 3-bromobenzoic acid or its derivatives remains the most straightforward and common method. ontosight.ai

Preparation of Related Brominated Isobutylbenzamide Precursors

The synthesis of various brominated N-isobutylbenzamide isomers serves as a foundation for understanding the synthetic landscape. For example, the preparation of 4-Bromo-N-isobutylbenzamide often starts from p-bromobenzoic acid or its acyl chloride derivative, reacting with isobutylamine. smolecule.com Similarly, the synthesis of 2-Bromo-N-isobutylbenzamide would typically begin with 2-bromobenzoic acid. These syntheses follow the same fundamental amide bond formation strategies discussed previously. nih.govacs.orgsmolecule.com The availability of these various brominated benzoic acids as starting materials makes the synthesis of the corresponding N-isobutylbenzamide isomers a practical endeavor.

Derivatization Reactions of this compound

The bromine atom on the aromatic ring of this compound provides a versatile handle for a variety of chemical transformations, most notably for the formation of new carbon-carbon bonds through cross-coupling reactions.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Cross-coupling reactions are a powerful tool in modern organic synthesis, allowing for the construction of complex molecular architectures. The bromo-substituent in this compound makes it an ideal substrate for such transformations.

The Suzuki-Miyaura coupling is a highly utilized palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. sigmaaldrich.com In the case of this compound, the aryl bromide can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base. mdpi.com

The general reaction involves a catalytic cycle that includes the oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. sigmaaldrich.commdpi.com The choice of palladium catalyst, ligands, base, and solvent system is crucial for the success and efficiency of the reaction. This reaction allows for the introduction of a wide range of substituents, such as alkyl, alkenyl, or aryl groups, at the 3-position of the benzamide scaffold. nih.govresearchgate.net

Component Examples Function
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Buchwald precatalystsFacilitates the oxidative addition and reductive elimination steps. mdpi.comresearchgate.net
Ligand Triphenylphosphine (PPh₃), BiarylphosphinesStabilizes the palladium center and influences reactivity.
Boron Reagent Arylboronic acids, Alkylboronic acids, MIDA boronatesProvides the carbon nucleophile for the coupling reaction. sigmaaldrich.commdpi.com
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent for transmetalation. mdpi.com
Solvent Toluene (B28343), Dioxane, THF, DMFSolubilizes reactants and influences reaction kinetics. mdpi.com

This methodology has been successfully applied to similar bromo-substituted aromatic compounds to create diverse libraries of molecules for various research purposes. nih.gov

Sonogashira Coupling Reactions

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.org This reaction is a cornerstone in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. rsc.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org However, numerous copper-free methods have also been developed to enhance the reaction's greenness and economic viability. rsc.org

In the context of this compound, the Sonogashira coupling enables the introduction of various alkyne-containing groups at the bromine position, leading to a diverse range of functionalized benzamides. For instance, the coupling of this compound with trimethylsilylacetylene (B32187) can be achieved using a palladium catalyst like Pd(PPh₃)₄ and a copper(I) iodide (CuI) co-catalyst in the presence of a base such as triethylamine (B128534) (TEA) in a solvent like dimethylformamide (DMF). acs.org This reaction results in the formation of N-isobutyl-3-((trimethylsilyl)ethynyl)benzamide. acs.org Subsequent removal of the trimethylsilyl (B98337) (TMS) group can be accomplished using potassium carbonate in methanol (B129727) to yield N-isobutyl-3-ethynylbenzamide. acs.org

The general conditions for Sonogashira coupling reactions involving aryl bromides have been extensively studied and optimized. Catalytic systems such as Pd(PhCN)₂Cl₂/P(t-Bu)₃ have been shown to be effective for the coupling of aryl bromides at room temperature. organic-chemistry.org The choice of solvent can also significantly impact the reaction's outcome, with solvents ranging from toluene to aqueous media being employed. lucp.netnanochemres.org

Table 1: Exemplary Sonogashira Coupling Reaction of a 3-Bromo-N-substituted-benzamide Derivative

Reactant 1Reactant 2Catalyst SystemBaseSolventProductReference
3-Bromo-N-(tert-butoxycarbonyl)-N-isobutyl-4-aminobenzamideTrimethylsilylacetylenePd(PPh₃)₄, CuITEADMFN-(tert-butoxycarbonyl)-N-isobutyl-4-amino-3-((trimethylsilyl)ethynyl)benzamide acs.org
Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides or triflates with a wide variety of amines, including primary and secondary amines, anilines, and amides. The typical catalytic system consists of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). chemspider.comgoogle.com

For this compound, the Buchwald-Hartwig amination provides a direct route to introduce amino substituents at the 3-position of the benzamide core. This transformation is crucial for the synthesis of various biologically active molecules. The reaction conditions, including the choice of ligand and base, are critical for achieving high yields and can be tailored depending on the specific amine coupling partner.

While a specific example for the Buchwald-Hartwig amination of this compound is not detailed in the provided search results, the general applicability of this reaction to aryl bromides is well-established. chemspider.comgoogle.com For instance, the amination of bromopyridines with diamines has been successfully achieved using a Pd₂(dba)₃/BINAP catalytic system with NaOtBu as the base in toluene. chemspider.com This suggests that similar conditions could be adapted for the amination of this compound.

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Aryl BromideAminePalladium SourceLigandBaseSolventReference
2-Bromo-6-methylpyridine(+/-)-trans-1,2-Diaminocyclohexane[Pd₂(dba)₃](±)-BINAPNaOtBuToluene chemspider.com
2-HalopyridineBenzamidePd(OAc)₂, Pd₂(dba)₃, or CuIXantPhos, dppf, etc.Cs₂CO₃, KOtBu, K₂CO₃1,4-Dioxane, 2-MeTHF google.com

Functionalization at the Bromine Site

Beyond palladium-catalyzed cross-coupling reactions, the bromine atom of this compound serves as a versatile handle for various other chemical transformations. These functionalizations allow for the introduction of a wide range of substituents, further expanding the chemical space accessible from this starting material.

One notable transformation is the copper-catalyzed C-O cross-coupling reaction. For example, in a related compound, 2-Bromo-N-isobutyl-4-nitrobenzamide, the bromine atom can be displaced by a methoxy (B1213986) group using copper(I) iodide (CuI) as a catalyst and potassium carbonate (K₂CO₃) as a base, with methanol serving as both the reactant and the solvent. acs.org This reaction proceeds to give 2-methoxy-N-isobutyl-4-nitrobenzamide. acs.org

Furthermore, the bromine atom can be involved in the formation of organometallic reagents, which can then be reacted with various electrophiles. For instance, treatment of a related bromopolystyrene with a trialkylmagnesate complex can generate a polymer-supported Grignard-type reagent, which can then be quenched with different electrophiles. cam.ac.uk While not directly demonstrated on this compound, this principle suggests the potential for converting the bromo-substituent into a nucleophilic center.

Another important functionalization is the conversion to boron-containing compounds. Although a direct example with this compound is not available, similar structures like 3-Bromo-N-(1-hydroxy-3,3-dimethyl-1,3-dihydro-benzo[c] rsc.orgpitt.eduoxaborol-6-yl)-benzamide have been synthesized, indicating the compatibility of the benzamide moiety with boronic acid derivatives. google.com

Table 3: Examples of Functionalization at the Bromine Site of Related Bromo-benzamides

Starting MaterialReagentsProductTransformation TypeReference
2-Bromo-N-isobutyl-4-nitrobenzamideCuI, K₂CO₃, Methanol2-Methoxy-N-isobutyl-4-nitrobenzamideC-O Cross-Coupling acs.org
4-BromopolystyreneTrialkylmagnesate, ElectrophileFunctionalized PolystyreneGrignard-type Reaction cam.ac.uk
3-Bromobenzoyl chloride1-Hydroxy-3,3-dimethyl-1,3-dihydro-benzo[c] rsc.orgpitt.eduoxaborol-6-amine3-Bromo-N-(1-hydroxy-3,3-dimethyl-1,3-dihydro-benzo[c] rsc.orgpitt.eduoxaborol-6-yl)-benzamideAmide Formation google.com

Modifications of the Isobutyl Amide Moiety

The isobutyl amide group of this compound can also be the site of chemical modification, although this is less common than transformations at the bromine position. The amide bond itself is generally stable, but under certain conditions, it can be cleaved or modified.

One potential modification involves the N-alkylation or N-arylation of the amide nitrogen. However, such reactions are often challenging due to the decreased nucleophilicity of the amide nitrogen.

A more synthetically accessible approach involves the synthesis of analogs with different N-substituents starting from 3-bromobenzoic acid or its corresponding acyl chloride. This allows for the introduction of a wide variety of amines, leading to a library of 3-bromobenzamides with diverse properties. For example, reacting 3-bromobenzoyl chloride with different amines such as n-propylamine, n-butylamine, isopropylamine, and benzylamine (B48309) would yield the corresponding N-substituted 3-bromobenzamides. synquestlabs.com

In some cases, the entire isobutyl amide moiety can be replaced. For instance, in the synthesis of analogs of the drug flupirtine (B1215404), an inverted amide structure was explored, highlighting the possibility of significant structural changes to this part of the molecule. nih.gov

Table 4: Analogs of this compound with Modified Amide Moieties

Compound NameStructureStarting MaterialsReference
3-Bromo-N-propylbenzamide3-Bromobenzoic acid, n-Propylamine synquestlabs.com
3-Bromo-N-butylbenzamide3-Bromobenzoic acid, n-Butylamine synquestlabs.com
3-Bromo-N-isopropylbenzamide3-Bromobenzoic acid, Isopropylamine synquestlabs.com
N-Benzyl-3-bromobenzamide3-Bromobenzoic acid, Benzylamine synquestlabs.com

Multicomponent Reactions Incorporating Benzamide Structures

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in a single step. rsc.orgnih.govmdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.org Benzamide structures, including those related to this compound, can be synthesized or incorporated into more complex scaffolds using MCRs.

One example of an MCR that produces benzamide derivatives involves the reaction of arynes, isocyanides, and water. organic-chemistry.org In this transition-metal-free reaction, the aryne, generated in situ, reacts with the isocyanide and water to furnish benzamides in good yields. organic-chemistry.org This methodology offers a novel and environmentally friendly route to aromatic amides.

The Ugi reaction is another versatile MCR that can be used to synthesize α-acylamino amides. mdpi.com This reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. By choosing a carboxylic acid component containing a 3-bromobenzoyl group, it would be possible to incorporate the this compound substructure into a larger, peptide-like molecule.

Table 5: Multicomponent Reactions Relevant to Benzamide Synthesis

Reaction Name/TypeReactantsProduct TypeKey FeaturesReference
Aryne-Isocyanide-Water MCRAryne, Isocyanide, WaterBenzamideTransition-metal-free, mild conditions organic-chemistry.org
Thiazoline (B8809763)/Thiazolidinone Synthesisα-Haloketone, Primary Amine, Thiourea (B124793) derivativeThiazoline/ThiazolidinoneOne-pot, synthesis of privileged scaffolds rsc.org
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino AmideHigh convergence, peptide-like structures mdpi.com

Advanced Spectroscopic and Structural Characterization of 3 Bromo N Isobutylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Bromo-N-isobutylbenzamide, with the chemical formula C11H14BrNO and a molecular weight of 256.14 g/mol , specific signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra are expected. scbt.com

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of the brominated benzene (B151609) ring and the aliphatic protons of the isobutyl group.

Aromatic Region: The protons on the benzene ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The substitution pattern (bromo group at position 3) leads to a complex splitting pattern. One would expect to see a triplet, and two doublets of doublets, and a singlet for the aromatic protons.

Amide Proton (N-H): The amide proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. It is typically observed as a triplet.

Isobutyl Group Protons:

The two methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom are diastereotopic and would likely appear as a triplet.

The single methine proton (-CH-) would appear as a multiplet, likely a nonet or a doublet of septets.

The six methyl protons (-CH₃) of the two methyl groups are equivalent and would present as a doublet in the most upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic-H 7.0 - 8.5 m
Amide-H Variable br t
N-CH₂ ~3.2 t
CH ~1.8 m

Predicted data based on typical chemical shift values and coupling patterns. Actual values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The carbon of the amide carbonyl group (C=O) is significantly deshielded and appears at the lowest field, typically in the range of δ 165-170 ppm. acs.org

Aromatic Carbons: The six carbons of the benzene ring will show distinct signals. The carbon atom bonded to the bromine atom (C-Br) will be influenced by the halogen's electronegativity and heavy atom effect. The other aromatic carbons will have chemical shifts in the typical aromatic region (δ 120-140 ppm). acs.org

Isobutyl Group Carbons:

The methylene carbon (-CH₂-) bonded to the nitrogen will appear around δ 47 ppm. acs.org

The methine carbon (-CH-) is expected around δ 28 ppm. acs.org

The two equivalent methyl carbons (-CH₃) will be found at the highest field, around δ 20 ppm. acs.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O 165.9
C-Br 122.8
Aromatic C-H 127.4, 129.7, 137.9
Aromatic C (quaternary) 145.3
N-CH₂ 46.5
CH 28.0

Data obtained from a published study under DMSO-d6 solvent. acs.org Actual values can differ with other solvents.

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. rsc.org

COSY: This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would confirm the coupling between the N-H proton and the adjacent -CH₂- protons, the coupling between the -CH₂- and -CH- protons of the isobutyl group, and the coupling between the -CH- and the terminal -CH₃ protons. It would also help in assigning the coupled protons within the aromatic ring.

HSQC: This experiment correlates proton signals with their directly attached carbon signals. HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the -CH₂- group would show a cross-peak with its corresponding carbon signal in the HSQC spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. rsc.org For this compound (C₁₁H₁₄BrNO), the presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This isotopic pattern is a definitive indicator for the presence of a single bromine atom in the molecule. The calculated exact mass for the [M+H]⁺ ion would be used to confirm the elemental composition. rsc.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govmdpi.com This technique is instrumental in assessing the purity of a sample of this compound. The liquid chromatograph separates the compound from any impurities, and the mass spectrometer provides mass data for each separated component. The retention time from the LC and the mass spectrum from the MS together provide a high degree of confidence in the identity and purity of the compound. nih.govmdpi.com The mass spectrometer can be set to monitor for the specific m/z values corresponding to the protonated molecule of this compound, further confirming its presence.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule, making it an essential tool for the characterization of this compound. The IR spectrum provides diagnostic absorption bands that confirm the presence of key structural features, such as the secondary amide linkage, the aromatic ring, and the aliphatic isobutyl group.

The structure of this compound is that of a secondary amide, which gives rise to a distinct set of vibrational modes. spectroscopyonline.com A characteristic N-H stretching vibration is expected to appear in the region of 3370-3170 cm⁻¹. spectroscopyonline.com Unlike primary amides which show two N-H stretching bands, secondary amides exhibit a single peak in this region. spectroscopyonline.com

Another principal absorption is the C=O stretching band, also known as the Amide I band. Due to conjugation with the benzene ring, this peak is typically observed in the range of 1680-1630 cm⁻¹. spectroscopyonline.commasterorganicchemistry.com For the closely related N-isobutylbenzamide, this peak has been identified at 1634 cm⁻¹. chegg.com The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations, is another significant feature for secondary amides, typically appearing strong and broad between 1570 and 1515 cm⁻¹. chegg.com

The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. chegg.com The aliphatic C-H bonds of the isobutyl group are identified by their stretching frequencies just below 3000 cm⁻¹. chegg.com Furthermore, the presence of the bromine substituent on the aromatic ring is expected to produce a C-Br stretching vibration in the lower frequency (fingerprint) region of the spectrum.

The key IR absorption bands anticipated for this compound are summarized in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Significance
N-H (Amide)Stretch3370 - 3170Confirms the presence of a secondary amide N-H bond. spectroscopyonline.com
C-H (Aromatic)Stretch3100 - 3000Indicates C-H bonds on the benzene ring. chegg.com
C-H (Aliphatic)Stretch3000 - 2850Corresponds to the isobutyl group's C-H bonds. chegg.com
C=O (Amide I)Stretch1680 - 1630Strong absorption, characteristic of the amide carbonyl group. spectroscopyonline.commasterorganicchemistry.com
N-H (Amide II)Bend1570 - 1515Strong band resulting from N-H bending, confirming the secondary amide. chegg.com
C=C (Aromatic)Stretch1600 - 1450Indicates the carbon-carbon double bonds within the benzene ring. chegg.com
C-NStretch1350 - 1200Vibration of the carbon-nitrogen bond in the amide linkage. rjptonline.org
C-BrStretch680 - 515Confirms the presence of the bromo-substituent on the aromatic ring.

Chromatographic Purity Assessment and Isolation Techniques (e.g., HPLC, TLC, Column Chromatography)

Chromatographic methods are indispensable for the synthesis and analysis of this compound, serving to monitor reaction progress, isolate the final product, and assess its purity.

Thin-Layer Chromatography (TLC) is frequently employed for rapid, qualitative monitoring of chemical reactions. A small amount of the reaction mixture is spotted onto a silica (B1680970) gel plate, which is then developed in an appropriate mobile phase, typically a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297). The separation is based on the differential partitioning of components between the stationary phase and the mobile phase. The position of the compound is visualized under UV light or by staining, and its retention factor (Rf) is calculated. For related N-alkyl benzamides, solvent systems like ethyl acetate/n-hexane are common. mdpi.comnih.gov

Column Chromatography is the standard technique for the purification of this compound on a preparative scale. This method operates on the same principles as TLC but on a larger scale, using a glass column packed with a stationary phase, most commonly silica gel. The crude product is loaded onto the column and eluted with a solvent system, often identified through prior TLC analysis. rsc.org Fractions are collected and analyzed (e.g., by TLC) to pool those containing the pure compound. For various substituted benzamides, purification by flash column chromatography using gradients of ethyl acetate in hexane (B92381) or heptane (B126788) is well-documented. mdpi.comchemrxiv.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of the final compound with high resolution and sensitivity. The compound is dissolved in a suitable solvent and injected into the HPLC system, where it is passed through a column under high pressure. Purity is typically assessed using a UV detector, and a pure compound will ideally show a single peak in the resulting chromatogram. nih.gov The percentage purity can be calculated from the relative peak area. Reverse-phase columns (e.g., C18) with mobile phases consisting of acetonitrile (B52724) and water or methanol (B129727) and water are common for analyzing benzamide (B126) derivatives.

Below is a table summarizing typical chromatographic conditions used for the analysis and purification of related benzamide compounds.

TechniqueStationary PhaseTypical Mobile PhaseApplication
Thin-Layer Chromatography (TLC)Silica Gel 60 F254Ethyl Acetate / n-Hexane (e.g., 1:1, 1:5)Reaction monitoring and Rf determination. mdpi.comnih.gov
Column ChromatographySilica Gel (200-300 mesh)Ethyl Acetate / n-Hexane or Heptane (Gradient)Preparative purification of the crude product. rsc.orgchemrxiv.org
High-Performance Liquid Chromatography (HPLC)RP-18e (Reverse Phase)Acetonitrile / Water or Methanol / WaterFinal purity assessment (>95%). nih.gov

X-ray Crystallography (for related benzamide structures to infer molecular geometry)

While a specific single-crystal X-ray structure for this compound is not described in the reviewed literature, its molecular geometry and solid-state packing can be reliably inferred from the crystal structures of closely related compounds, such as p-bromobenzamide and other N-substituted benzamides. oup.comndl.go.jpacs.org X-ray crystallography provides precise data on bond lengths, bond angles, and torsional angles, defining the three-dimensional architecture of the molecule.

In substituted benzamides, the amide group (-CONH-) itself is generally planar or nearly planar. This planarity arises from the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond. A key geometric parameter in benzamides is the dihedral angle between the plane of the benzene ring and the plane of the amide group. researchgate.net This angle is influenced by the nature and position of substituents on the ring.

The solid-state structure of benzamides is often dominated by intermolecular hydrogen bonding. For secondary amides like this compound, the N-H group acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) acts as an acceptor. This N-H···O=C interaction is a robust and highly directional bond that frequently leads to the formation of well-defined supramolecular assemblies, such as centrosymmetric dimers or extended chains and belts of molecules. oup.comresearchgate.net In the crystal structure of a polymorph of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, for example, molecules are linked into belts by hydrogen bonds between the amide groups of molecules related by a twofold screw axis. oup.comoup.com Halogen bonding, involving the bromine atom, may also play a role in directing the crystal packing. acs.org

The table below presents representative crystallographic data for a related bromobenzamide derivative to illustrate the type of information obtained from an X-ray diffraction study.

ParameterValue (for N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, β-form)Reference
Crystal SystemMonoclinic oup.comoup.com
Space GroupP2₁ oup.comoup.com
a (Å)11.940 oup.com
b (Å)10.019 oup.com
c (Å)6.577 oup.com
β (°)90.56 oup.com
Molecules per unit cell (Z)2 oup.comoup.com
Key Supramolecular InteractionHydrogen bonds forming molecular belts parallel to the b-axis. oup.com

Applications in Medicinal Chemistry and Drug Discovery As an Intermediate or Scaffold

Utilization as a Key Chemical Intermediate for Organic Synthesis

3-Bromo-N-isobutylbenzamide is a significant intermediate in organic synthesis, primarily due to the reactivity of the bromine atom and the stability of the amide bond under various reaction conditions. The bromine atom on the phenyl ring is particularly useful for carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in constructing more complex molecular architectures.

Key synthetic transformations involving this intermediate include:

Cross-Coupling Reactions: The bromo-substituent enables participation in various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. For instance, a Suzuki coupling can be employed to link the benzamide (B126) core to other aryl or heteroaryl fragments, a common strategy in modern drug synthesis. An example is the synthesis of 3-(imidazo[1,2-b]pyridazin-6-yl)-N-isobutylbenzamide, where the bromine is replaced with an imidazopyridazine group via a Suzuki reaction. google.com

Functional Group Interconversion: The bromo group can be transformed into other functional groups, expanding its synthetic utility. For example, it can be converted into boronic acids or esters, which are themselves key intermediates for further coupling reactions. doi.org

Modification of the Benzamide Core: While the core is relatively stable, further modifications can be made. For example, other substituents can be added to the aromatic ring, or the N-isobutyl group can be altered. In one synthetic pathway, a related compound, 4-Bromo-3-(hydroxymethyl)-N-isobutylbenzamide, was synthesized as an intermediate for further elaboration. doi.org

The N-isobutyl group provides a degree of lipophilicity and specific steric bulk that can be crucial for molecular recognition by biological targets. The amide bond itself is a common feature in many biologically active molecules, mimicking the peptide linkages found in nature.

Role in the Development of Pharmaceutical and Medicinal Compounds

The scaffold of this compound is a component in the synthesis of various compounds with potential therapeutic applications. Its utility as a precursor allows for the systematic development of molecules targeting a range of biological systems.

Research has shown that derivatives synthesized from or related to this intermediate have been investigated for several therapeutic areas:

Enzyme Inhibition: Benzamide derivatives are known to inhibit various enzymes. For example, 3-(N-benzyl-N-methylsulfamoyl)-4-bromo-N-isobutyl-benzamide is a patented sulfamoyl benzamide derivative. google.com In other research, related benzamides have been developed as inhibitors of tissue factor/factor VIIa (TF/FVIIa) and Adaptor Associated Kinase 1 (AAK1). google.comdoi.org

Receptor Antagonism: The benzamide structure is a well-known pharmacophore. Modifications of this core have led to compounds with antagonist activity at specific receptors, such as the P2X7 receptor, which is involved in inflammation. acs.org

Antimalarial Agents: In a search for new treatments for malaria, N-isobutylbenzamide analogues were synthesized and evaluated. Specifically, 2-Amino-N-isobutylbenzamide was used as a building block in the optimization of antimalarials targeting the Plasmodium falciparum protein PfATP4. acs.org

Anticancer Agents: A series of 2-amino-1,4-naphthoquinone-benzamide derivatives were synthesized and tested for their cytotoxic activity against cancer cell lines. researchgate.netnih.gov One of the synthesized compounds was 4-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)-N-isobutylbenzamide. researchgate.net

The synthesis of these compounds often involves multi-step sequences where the this compound core provides a reliable and modifiable platform to build upon. doi.orgatlantis-press.com

Design and Synthesis of Novel Benzamide Analogues for Biological Screening

A cornerstone of modern drug discovery is the generation of compound libraries for high-throughput biological screening. The this compound structure is an excellent scaffold for creating such libraries of novel benzamide analogues. By systematically varying the substituents at different positions on the molecule, chemists can explore the structure-activity relationship (SAR) and identify compounds with desired biological effects. mdpi.comresearchgate.net

The design strategy typically involves modifying three key areas of the benzamide scaffold:

The Aromatic Ring: The bromine at position 3 can be replaced with a wide variety of functional groups using cross-coupling chemistry. Other positions on the ring can also be substituted to probe interactions with biological targets.

The Amide Nitrogen: The isobutyl group can be replaced with different alkyl or aryl substituents to alter the compound's size, shape, and lipophilicity.

The Amide Bond: The amide linkage itself can be replaced with bioisosteres to change properties like hydrogen bonding capacity and metabolic stability. researchgate.netmdpi.com

This approach has been used to generate diverse sets of molecules for screening against various diseases, including cancer, hepatitis, and parasitic infections. researchgate.netnih.govresearchgate.netnih.gov For example, a series of (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives were designed and synthesized to evaluate their anti-proliferative activity against human cancer cell lines. bohrium.com

Table 1: Examples of Benzamide Analogue Design for Biological Screening
ScaffoldPoint of VariationExample Substituents/ModificationsTherapeutic Target/GoalReference
BenzamideN-substituentEthyl, Propyl, Cyclopentyl, PhenylAnticancer Activity researchgate.netnih.gov
BenzamideAromatic Ring SubstituentsNitro, Methoxy (B1213986), Chloro, FluoroAntiproliferative, Antimicrobial mdpi.comnih.gov
o-substituted BenzamideAmide BioisosteresThioamide, Selenoamide, Urea, SulfonamideAnthelmintic Activity researchgate.netmdpi.com
BenzamideSide Chain ElaborationPyridine-acylhydrazoneAntitumor (Multiple Myeloma) bohrium.com

Contribution to Lead Compound Identification and Optimization in Drug Discovery

In the drug discovery process, an initial "hit" compound identified from a screen is often optimized into a "lead" compound with more drug-like properties. The this compound framework and its derivatives can play a crucial role in both the identification of initial hits and their subsequent optimization.

Lead Identification: As a readily diversifiable scaffold, it can be used to build libraries that yield initial hits in screening campaigns. A screening of a diverse chemical library identified a benzamide-related compound as a potential lead for development against solid tumors, showcasing the potential of this chemical class. researchgate.net

Lead Optimization: Once a benzamide-based hit is identified, the principles of medicinal chemistry are applied to improve its characteristics. This involves modifying the structure to enhance potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). For example, one study identified an adamantanyl benzamide as a potent P2X7 receptor antagonist but noted it had poor metabolic stability. acs.org Subsequent optimization efforts involved creating bioisosteres to improve this profile. acs.org Similarly, analogues of the drug flupirtine (B1215404) were synthesized to improve potency and avoid the formation of toxic metabolites. nih.gov A derivative featuring an N-isobutylbenzamide moiety was synthesized as part of this effort. nih.gov

The optimization process is iterative, with each new analogue providing more information about the SAR, guiding the design of the next generation of compounds toward a potential drug candidate.

Bioisosteric Design Approaches in Benzamide Chemistry

Bioisosterism—the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties—is a powerful tool in medicinal chemistry. nih.gov It is frequently used to enhance potency, improve selectivity, alter metabolic pathways, or secure novel intellectual property. researchgate.net In the context of benzamide chemistry, several bioisosteric design approaches are employed.

Amide Bond Isosteres: The amide bond is susceptible to hydrolysis by proteases in the body. Replacing it can lead to more stable compounds. Common bioisosteres for the amide group include thioamides, selenoamides, ureas, and sulfonamides. researchgate.netmdpi.com A study focused on anthelmintic benzamides systematically replaced the amide with eight different bioisosteres, revealing that thioamide and selenoamide replacements retained significant biological activity. researchgate.netmdpi.com Another novel approach explored aryl-amino-oxetanes as 3D-scaffold replacements for the planar benzamide group, which demonstrated higher aqueous solubility and metabolic stability. digitellinc.com

Aromatic Ring and Substituent Isosteres: The bromine atom in this compound can be replaced by other halogens (Cl, F) or groups like CN or CF3 to modulate electronic properties and binding interactions.

Alkyl Group Isosteres: The isobutyl group can be replaced by other alkyl chains, cycloalkyl groups, or even fluorinated alkyl groups. The introduction of fluorine as a bioisostere for hydrogen can block sites of metabolism and improve the compound's pharmacokinetic profile. acs.org This was demonstrated in the optimization of an adamantanyl benzamide lead, where fluorination led to a tenfold improvement in metabolic stability. acs.org

Table 2: Bioisosteric Replacements in Benzamide-Based Drug Design
Original GroupBioisosteric ReplacementRationale/Observed EffectReference
Amide (-CONH-)Thioamide (-CSNH-), Selenoamide (-CSeNH-)Modulates H-bonding capacity; retained anthelmintic activity. researchgate.netmdpi.com
Amide (-CONH-)Aryl-amino-oxetaneIntroduces 3D character; improved solubility and stability. digitellinc.com
Amide (-CONH-)Urea (-NHCONH-), Sulfonamide (-SO₂NH-)Alters H-bonding patterns and geometry. researchgate.netmdpi.com
Hydrogen (-H) on alkyl groupFluorine (-F)Blocks metabolic oxidation; improved stability and physicochemical properties. acs.org

These design strategies underscore the flexibility of the benzamide scaffold and highlight how a seemingly simple intermediate like this compound can be central to the complex, multi-parameter optimization required in modern drug discovery.

Biological Activities and Preclinical Evaluation in Vitro Studies of Benzamide Derivatives

Modulation of Ion Channels: Kv11.1 (hERG) Channel Allosteric Modulation

The human ether-a-go-go-related gene (hERG) encodes the Kv11.1 potassium channel, which is crucial for cardiac action potential repolarization. frontiersin.org Blockade of this channel can lead to QT interval prolongation and potentially life-threatening arrhythmias. frontiersin.orgresearchgate.net Consequently, assessing the interaction of new chemical entities with the hERG channel is a critical aspect of preclinical safety evaluation.

Benzamide (B126) derivatives have been studied for their potential to modulate the hERG channel. In general, substituted benzamides have demonstrated a lower propensity for hERG inhibition compared to other classes of antipsychotic drugs. researchgate.net For instance, the substituted benzamide sulpiride (B1682569) showed significantly less hERG inhibition (IC50 >100 microM) compared to other antipsychotics. researchgate.net Some novel benzamide derivatives have been specifically designed to avoid hERG channel activity, with some showing IC50 values greater than 10 μM, indicating a low risk of cardiac side effects. researchgate.netthieme-connect.com

The interaction of benzamide-derived molecules with the hERG channel is influenced by specific structural features. For example, the antiarrhythmic drug flecainide, a trifluoroethoxy benzamide derivative, inhibits hERG by interacting with the F656 residue in the S6 segment of the channel. frontiersin.org The specific structure of 3-Bromo-N-isobutylbenzamide in relation to hERG modulation has not been extensively detailed in the provided context, but the general class of benzamides appears to offer a favorable profile concerning hERG liability.

Compound ClassKey FindingsReference
Substituted BenzamidesGenerally exhibit lower hERG inhibition compared to other antipsychotics. researchgate.net
Novel Benzamide DerivativesSome have been developed with low hERG liability (IC50 > 10 μM). researchgate.netthieme-connect.com
FlecainideA benzamide derivative that interacts with F656 to inhibit hERG. frontiersin.org

Antimicrobial and Antibiofilm Properties

N-phenylbenzamides have been investigated for their potential as antibacterial agents. Studies have shown that these compounds can inhibit the growth of both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. ubaya.ac.id The antimicrobial activity of these derivatives suggests their potential for development as topical antibacterial treatments. ubaya.ac.id While specific data on this compound's activity against B. subtilis and E. coli is not detailed, the broader class of benzamides shows promise in this area.

The antifungal potential of benzamide derivatives has also been explored, particularly against Candida albicans, a common cause of fungal infections. ubaya.ac.id N-phenylbenzamides have demonstrated the ability to inhibit the growth of C. albicans. ubaya.ac.id

In a related context, the compound 3-bromopyruvate (B3434600) (3BP) has shown significant antifungal and antibiofilm efficacy against Candida species. nih.govnih.gov 3BP exhibited potent fungicidal activity against C. albicans, C. tropicalis, and C. glabrata, with a minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of 256 μg/mL. nih.govnih.gov Furthermore, 3BP was effective in eradicating mature biofilms of Candida species by up to 90%. nih.gov The mechanism of action appears to involve the induction of apoptosis rather than targeting the cell wall or ergosterol. nih.gov While this compound and 3-bromopyruvate are different molecules, the findings for 3BP highlight the potential for brominated compounds in antifungal applications.

Compound/ClassOrganismKey FindingsReference
N-phenylbenzamidesS. aureus, E. coli, C. albicansInhibit growth of Gram-positive and Gram-negative bacteria, and fungi. ubaya.ac.id
3-bromopyruvateC. albicans, C. tropicalis, C. glabrataMIC and MFC of 256 μg/mL; eradicates up to 90% of mature biofilms. nih.govnih.gov

Antibacterial Activity (e.g., against B. subtilis, E. coli)

Anthelmintic Activity (e.g., C. elegans Larvae Assays)

The free-living nematode Caenorhabditis elegans is a widely used model organism for the discovery of new anthelmintic agents. mdpi.com Research has identified ortho-substituted benzamides as a class of compounds with significant nematicidal activity against C. elegans. mdpi.com The amide group appears to be crucial for the activity of these compounds. mdpi.com

While the direct anthelmintic activity of this compound is not specified, a related compound, 3-bromopyruvate (3-BrPA), has been studied for its toxic effects on C. elegans. nih.gov Treatment with 3-BrPA was found to shorten the lifespan of the nematodes. nih.gov This suggests that brominated organic compounds could have potential as anthelmintic agents.

Enzyme Inhibition Studies

α-Glucosidase inhibitors are a class of drugs used to treat type 2 diabetes by slowing down the digestion of carbohydrates. nih.gov Several studies have investigated the α-glucosidase inhibitory potential of various heterocyclic compounds, including those with structures related to benzamides. For example, derivatives of 1,2,4-triazole (B32235) have been shown to be effective inhibitors of this enzyme. evitachem.com This highlights the potential for nitrogen-containing heterocyclic compounds in the management of diabetes. While direct studies on this compound as an α-glucosidase inhibitor are not available in the provided context, the broader chemical space of related compounds suggests this as a possible area of biological activity.

Acetylcholinesterase (AChE) and Beta-Secretase 1 (BACE1) Inhibition

The enzymes Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE1) are significant targets in the research of neurodegenerative diseases, particularly Alzheimer's disease. BACE1 is an aspartyl protease that initiates the production of amyloid-β (Aβ) peptide, a major component of the amyloid plaques found in the brains of Alzheimer's patients. Consequently, the inhibition of BACE1 is a primary therapeutic strategy to reduce cerebral Aβ levels.

While direct studies on the AChE or BACE1 inhibitory activity of this compound are not prominent in the reviewed literature, related structures have been investigated. For instance, a compound identified as N-[3-[1-(3-Bromo-phenyl)-cyclopropylamino]-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-acetamide was prepared and evaluated for its potential as a BACE inhibitor. This highlights the interest in molecules containing a 3-bromophenyl moiety for this specific enzymatic target. However, extensive research directly linking the this compound scaffold to significant AChE or BACE1 inhibition is not apparent from the available data.

Antioxidant Properties

The antioxidant potential of chemical compounds is a field of significant interest. However, for derivatives of N-substituted benzamides, notable antioxidant properties have not always been observed. For example, in a study focused on a series of quinoxalino[2,1-b]quinazolin-12-ones, which were synthesized from 2-amino-N-substituted benzamides, significant antioxidant activity was not found for the final products. Specific studies detailing the antioxidant capacity of this compound itself are not extensively documented in the scientific literature.

Cytotoxic Activity against Cancer Cell Lines (In Vitro)

The evaluation of benzamide derivatives for their potential as anticancer agents is an active area of research. Studies have shown that modifications on the benzamide scaffold can lead to potent cytotoxic activity against various cancer cell lines.

In one study, a series of 2-amino-1,4-naphthoquinone-benzamides were synthesized and evaluated for their cytotoxic effects against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. All the newly synthesized compounds in this series proved to be more potent than the standard drug cisplatin (B142131) against the MDA-MB-231 cell line. One of the derivatives, 4-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)-N-isobutylbenzamide (compound 5d), which contains the N-isobutylbenzamide moiety, demonstrated significant cytotoxic activity.

The results for this related N-isobutylbenzamide derivative and others in the series are summarized in the table below.

Compound IDR GroupIC₅₀ (µM) vs. MDA-MB-231IC₅₀ (µM) vs. SUIT-2IC₅₀ (µM) vs. HT-29
5a Ethyl12.1 ± 2.627.9 ± 5.314.9 ± 2.5
5b Propyl4.3 ± 0.916.6 ± 2.65.1 ± 1.1
5d Isobutyl1.7 ± 0.37.2 ± 2.415.2 ± 3.9
Cisplatin -31.5 ± 2.40.8 ± 0.325.4 ± 1.9
Doxorubicin -0.9 ± 0.20.3 ± 0.10.5 ± 0.1

Among the tested compounds, some derivatives showed greater potency than cisplatin against the HT-29 cell line as well. Specifically, compound 5e (aniline derivative) was the most potent cytotoxic agent against all three cell lines evaluated.

Antiviral Activity

The development of novel antiviral therapeutics is a global health priority. Research into new agents to combat viruses like SARS-CoV-2 has explored a wide range of chemical scaffolds. One study focused on designing and synthesizing polycyclic derivatives with a quinoxalino[2,1-b]quinazolin-12-one framework as potential inhibitors of the main protease of COVID-19. The synthesis of these complex molecules utilized 2-amino-N-substituted benzamides as key starting materials. In this research, a p-tolylamino-substituted quinoxalino[2,1-b]quinazolinone derivative emerged as a promising candidate for further investigation as an anti-SARS-CoV-2 agent. This indicates that the N-substituted benzamide framework can serve as a valuable building block in the design of potential antiviral compounds. However, direct antiviral screening data for this compound was not found in the reviewed literature.

Future Directions and Emerging Research Avenues for 3 Bromo N Isobutylbenzamide Research

Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of amide bonds is a cornerstone of organic and medicinal chemistry. rsc.orgucl.ac.uk However, traditional methods often rely on stoichiometric activating agents, leading to significant chemical waste. ucl.ac.uk The future of synthesizing compounds like 3-Bromo-N-isobutylbenzamide is increasingly geared towards "green chemistry" principles, which prioritize sustainability and efficiency. ucl.ac.uksioc-journal.cn

Key emerging strategies include:

Catalytic Amidation: There is a significant push to replace stoichiometric reagents with catalytic methods. ucl.ac.uksigmaaldrich.com Boronic acids and borate (B1201080) esters, for instance, have emerged as effective catalysts for the direct amidation of carboxylic acids. ucl.ac.ukacs.orgnih.gov These reactions can often be performed with high efficiency and can be scaled to produce multigram quantities of amides. ucl.ac.uk Ruthenium-based catalysts have also shown promise in the dehydrogenative coupling of alcohols and amines to form amides directly. sigmaaldrich.com

Biocatalysis: The use of enzymes for amide bond formation is a rapidly growing area. rsc.org Hydrolases can be used in low-water systems to drive the reaction towards amide synthesis. Additionally, ATP-dependent enzymes, coupled with ATP recycling systems, are showing promise for forming amide bonds in aqueous environments. rsc.org

Sustainable Solvents and Conditions: Research is focused on reducing the use of hazardous solvents. sioc-journal.cn This includes the development of reactions that can be performed in water or using reusable Brønsted acidic ionic liquids, which can act as both the catalyst and the solvent. acs.orgnih.gov Photoredox catalysis in aqueous media also presents a green and efficient pathway for related cyclization reactions. nih.gov

These innovative approaches aim to reduce the process mass intensity (PMI), a key metric of sustainability in chemical manufacturing, by minimizing waste and energy consumption. acs.org

Advanced Computational Approaches for Rational Design of Benzamide-Based Compounds

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with optimized properties. ucl.ac.ukresearchgate.net For benzamide (B126) derivatives, including this compound, these in silico methods are accelerating the discovery of new therapeutic candidates.

Future computational research will likely focus on:

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: QSAR studies establish mathematical relationships between the chemical structure of a compound and its biological activity. wisdomlib.orgnih.gov By identifying key structural features (pharmacophores) required for activity, researchers can design more potent and selective molecules. nih.govnih.gov These models have been successfully applied to design benzamide derivatives as inhibitors for targets like Rho-associated kinase-1 (ROCK1) and as activators for glucokinase. wisdomlib.orgnih.govnih.gov

Molecular Docking and Dynamics Simulations: Molecular docking predicts how a ligand, such as a benzamide derivative, might bind to the active site of a target protein. mdpi.comdergipark.org.trdergipark.org.tr This provides insights into crucial interactions, like hydrogen bonds, that stabilize the ligand-protein complex. mdpi.comscialert.net Molecular dynamics (MD) simulations can then be used to assess the stability of these docked complexes over time, providing a more dynamic picture of the binding event. pensoft.netinnovareacademics.in These techniques have been used to identify potential benzamide-based inhibitors for targets in malaria, cancer, and neurodegenerative diseases. dergipark.org.trscialert.netresearchgate.net

ADMET Prediction: A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). Computational tools can now predict these properties early in the design phase, allowing researchers to prioritize compounds with more favorable profiles and reduce late-stage failures. researchgate.net

Table 1: Computational Techniques in Benzamide Derivative Research
TechniqueApplicationExample Target/DiseaseReference
QSAR/Pharmacophore ModelingIdentify key structural features for biological activity and guide rational design.Glucokinase Activators (Diabetes), ROCK1 Inhibitors wisdomlib.orgnih.govnih.gov
Molecular DockingPredict binding modes and interactions with protein targets.PfDHODH (Malaria), Topoisomerases (Cancer), Acetylcholinesterase (Alzheimer's) dergipark.org.trscialert.netresearchgate.net
Molecular Dynamics (MD) SimulationEvaluate the stability of ligand-protein complexes over time.Estrogen Receptor Alpha (Breast Cancer), PARP1 (Breast Cancer) pensoft.netinnovareacademics.in
ADMET PredictionForecast pharmacokinetic and toxicity properties of new compounds.General Anticancer Drug Candidates researchgate.net

Broadening the Scope of Biological Target Identification and Validation for Benzamide Derivatives

While this compound may have known activities, the broader benzamide scaffold is a privileged structure in medicinal chemistry, capable of interacting with a wide array of biological targets. mdpi.comresearchgate.net Future research will undoubtedly focus on identifying and validating new protein targets for this class of compounds to uncover novel therapeutic applications.

Emerging avenues for target identification include:

Affinity-Based Pull-Down Methods: This classic approach involves attaching the small molecule (like a benzamide derivative) to a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate. nih.gov Identifying the captured proteins can reveal direct targets.

Label-Free Methods: Techniques like Drug Affinity Responsive Target Stability (DARTS) exploit the fact that a protein often becomes more stable when bound to a small molecule. nih.gov This change in stability can be detected to identify target proteins without modifying the compound.

Genetic Screening Platforms: In model organisms like yeast, genetic screens can identify mutations that confer resistance or sensitivity to a compound. nih.gov This can pinpoint the protein target or pathway affected by the molecule. For example, a screen identified the lipid-transfer protein Sec14p as the target for the antifungal activity of certain benzamides. nih.gov

Virtual Screening and In Silico Target Prediction: Computational approaches are increasingly used not only for designing drugs but also for predicting their targets. nih.govacs.org By screening large databases of protein structures, it's possible to identify potential binding partners for a given benzamide derivative, which can then be validated experimentally. nih.gov

The validation of these newly identified targets is a critical subsequent step, often involving techniques to confirm the biological effect of the compound-target interaction in cellular and, eventually, in vivo models. nih.gov

Integration of Multidisciplinary Approaches for Comprehensive Benzamide Research

The complexity of drug discovery necessitates a move away from siloed research efforts towards a more integrated, multidisciplinary approach. ucl.ac.ukresearchgate.net The future of research on this compound and related compounds will rely on the convergence of chemistry, biology, and computational science.

This integrated paradigm involves:

Iterative Design-Synthesize-Test-Analyze Cycles: Computational modeling and initial biological screening guide the design of new benzamide derivatives. nih.gov These are then synthesized and subjected to a battery of biological tests (e.g., enzymatic assays, cell-based assays). researchgate.netjst.go.jp The results are fed back into the computational models to refine the next generation of compounds, creating a continuous loop of optimization. nih.gov

Combining In Silico and In Vitro/In Vivo Data: The power of this approach lies in the synergy between computational predictions and experimental results. Docking studies might propose a binding mode, which is then tested by synthesizing derivatives designed to probe specific interactions. nih.gov Similarly, unexpected results from a biological assay can lead to new hypotheses that are explored computationally. This integrated strategy has been successfully used to develop benzamide inhibitors for targets in neurodegenerative diseases and cancer. researchgate.netnih.gov

Systems Biology and Chemical Biology: Rather than focusing on a single target, researchers are beginning to look at how benzamide derivatives affect entire cellular networks. Chemical biology tools, such as chemical probes derived from this compound, can be used to perturb biological systems, while systems biology approaches can analyze the downstream consequences, providing a holistic understanding of the compound's mechanism of action. ucl.ac.uk

By bringing together experts from different fields, the scientific community can more effectively tackle the challenges of drug discovery, from identifying novel synthetic routes and biological targets to designing safer and more potent therapeutic agents based on the versatile benzamide scaffold. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-N-isobutylbenzamide, and how can researchers optimize reaction yields?

  • Methodological Answer : The synthesis typically involves bromination of a benzamide precursor followed by amidation with isobutylamine. Key steps include controlling reaction temperature (e.g., 0–5°C for bromination to minimize side products) and using catalysts like DCC for amidation. Optimization can be guided by AI-powered retrosynthesis tools (e.g., Reaxys or Pistachio models) to predict feasible pathways and precursor compatibility . Yield improvements may involve solvent selection (e.g., DMF for polar intermediates) and purification via column chromatography with gradients of ethyl acetate/hexane .

Q. How can researchers determine the purity and identity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95% acceptable for most studies).
  • NMR : Compare 1^1H and 13^13C spectra with PubChem data (e.g., InChI Key: SROCIXQQXPOPAQ-UHFFFAOYSA-N) to confirm molecular structure .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (312.08 g/mol) .

Q. What are the critical physical properties (e.g., solubility, melting point) of this compound for experimental design?

  • Methodological Answer :

  • Solubility : Test in DMSO (high solubility for stock solutions) and aqueous buffers (limited solubility; use <1% DMSO in cell-based assays).
  • Melting Point : Compare experimental values (e.g., DSC analysis) with literature data from crystallography studies of analogous bromobenzamides (e.g., 154–158°C for 3-bromobenzoic acid derivatives) .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity (e.g., unexpected byproducts) be resolved during synthesis?

  • Methodological Answer :

  • Mechanistic Studies : Use 79/81^{79/81}Br NMR to track bromine displacement pathways.
  • Byproduct Analysis : Employ LC-MS to identify impurities (e.g., debrominated products or dimerization artifacts).
  • Computational Modeling : Apply DFT calculations to predict intermediates and transition states, aligning with experimental observations .

Q. What strategies are effective for crystallizing this compound to enable X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Screening : Use slow evaporation in a 1:1 mixture of dichloromethane and hexane.
  • Temperature Gradients : Cool saturated solutions from 40°C to 4°C over 48 hours.
  • Reference Data : Compare unit cell parameters (e.g., monoclinic P21/c space group) with structurally similar benzamides, such as 3-chloro-N-phenylbenzamide (a = 25.0232 Å, b = 5.3705 Å) .

Q. How does the bromine substituent influence the compound’s electronic properties in catalytic applications?

  • Methodological Answer :

  • Spectroscopic Analysis : UV-Vis spectroscopy to assess electron-withdrawing effects (e.g., red shifts in λmax).
  • Electrochemical Studies : Cyclic voltammetry to measure reduction potentials, comparing with non-brominated analogs.
  • Computational Insights : Hirshfeld surface analysis to map electrostatic potentials and steric effects .

Q. What are the best practices for resolving discrepancies in reported biological activity data (e.g., IC50 variability)?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and validate protocols across multiple labs.
  • Meta-Analysis : Cross-reference data from PubChem, ChemSpider, and peer-reviewed studies while excluding non-validated sources (e.g., BenchChem) .
  • Dose-Response Curves : Repeat experiments with freshly prepared stock solutions to rule out degradation artifacts .

Methodological Notes

  • Data Contradiction Analysis : When faced with conflicting results (e.g., solubility or reactivity), employ triangulation via independent techniques (e.g., NMR, HPLC, computational models) .
  • Structural Validation : Always cross-check crystallographic data (e.g., CCDC entries) and spectral libraries to confirm compound identity .
  • Ethical Compliance : Adhere to safety protocols (e.g., S24/25 for skin/eye protection) and environmental guidelines for waste disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.